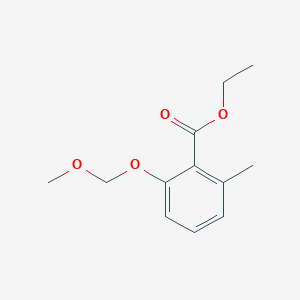

Ethyl 2-(methoxymethoxy)-6-methylbenzoate

Description

Contextualization of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates

Benzoate esters are a class of aromatic compounds that have found extensive use as versatile intermediates in organic synthesis. Their utility stems from the electronic nature of the ester functionality, which can be manipulated under a variety of reaction conditions. The ester group can act as a directing group in electrophilic aromatic substitution, although it is generally deactivating. More commonly, the ester can be hydrolyzed to the corresponding benzoic acid, reduced to a benzyl (B1604629) alcohol, or reacted with organometallic reagents to form ketones or tertiary alcohols. This array of transformations allows for the incorporation of the benzoate core into a wide range of more complex molecular architectures. Furthermore, the substitution pattern on the aromatic ring can be strategically designed to influence the reactivity of the ester and other parts of the molecule.

Significance of Methoxymethyl (MOM) Ethers as Protecting Groups in Complex Syntheses

The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities, particularly phenols, in multi-step organic synthesis. chemsrc.com Its popularity is due to its ease of installation, typically through the reaction of an alcohol with chloromethyl methyl ether in the presence of a non-nucleophilic base. The MOM group is stable to a broad range of reaction conditions, including strongly basic, nucleophilic, and many oxidizing and reducing environments. chemsrc.com This stability allows for chemical modifications to be carried out on other parts of the molecule without affecting the protected hydroxyl group. Crucially, the MOM ether can be readily cleaved under acidic conditions to regenerate the parent alcohol, often with high yields. This controlled deprotection is a key feature of its utility in the strategic unveiling of reactive functional groups during a synthetic sequence.

Structural Features and Reactivity Potential of Ethyl 2-(methoxymethoxy)-6-methylbenzoate

This compound, with the chemical formula C12H16O4 and a molecular weight of 224.25 g/mol , possesses a unique substitution pattern that dictates its chemical behavior. The molecule features a benzene (B151609) ring substituted with an ethyl ester group, a methyl group, and a methoxymethyl (MOM) protected hydroxyl group at the 2-position.

Key Structural Features:

Steric Hindrance: The presence of the methyl group and the MOM ether ortho to the ethyl ester creates significant steric hindrance around the carbonyl group. This can influence the accessibility of the ester to nucleophiles.

Electronic Effects: The MOM ether is an electron-donating group, which can increase the electron density of the aromatic ring, potentially affecting its susceptibility to electrophilic attack. The ethyl ester, conversely, is an electron-withdrawing group.

Conformational Orientation: X-ray crystallographic studies of similarly substituted compounds, such as ethyl 2,6-dimethoxybenzoate, have shown that ortho substituents can force the ester group to adopt a conformation that is nearly orthogonal to the plane of the aromatic ring. This would minimize resonance interaction between the carbonyl group and the benzene ring.

Reactivity Potential:

The reactivity of this compound can be predicted based on its constituent functional groups:

Reactions at the Ester: The sterically hindered nature of the ethyl ester would likely render it less reactive towards nucleophilic acyl substitution compared to unhindered benzoates. However, forcing conditions or the use of smaller, highly reactive nucleophiles could still effect transformations such as hydrolysis or reduction.

Deprotection of the MOM Ether: The MOM group can be selectively removed under acidic conditions to reveal the phenolic hydroxyl group. This would yield Ethyl 2-hydroxy-6-methylbenzoate, a valuable intermediate for further functionalization.

Directed ortho-Lithiation: The MOM ether is known to be a directed metalation group, facilitating the deprotonation of the aromatic ring at an adjacent position. However, in this specific molecule, the positions ortho to the MOM group are already substituted.

Detailed experimental studies on the reactivity and spectroscopic properties of this compound are not widely available in the surveyed literature. However, its structural features strongly suggest its utility as a specialized building block in organic synthesis, where the controlled unmasking of the phenolic hydroxyl group and the modulated reactivity of the ester are desired.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 394223-70-2 |

Note: Spectroscopic and detailed physical property data are not available in the cited literature.

Properties

CAS No. |

394223-70-2 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

ethyl 2-(methoxymethoxy)-6-methylbenzoate |

InChI |

InChI=1S/C12H16O4/c1-4-15-12(13)11-9(2)6-5-7-10(11)16-8-14-3/h5-7H,4,8H2,1-3H3 |

InChI Key |

LEDJZPFPONMQTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OCOC)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Methoxymethoxy 6 Methylbenzoate

Hydrolysis and Deprotection of the Methoxymethyl Ether

The methoxymethyl (MOM) group is an acetal (B89532) commonly employed as a protecting group for alcohols and phenols due to its stability across a range of conditions, particularly basic and nucleophilic environments. adichemistry.com Its removal, or deprotection, is a critical step in synthetic sequences and is most frequently accomplished under acidic conditions.

Acid-Catalyzed Cleavage Mechanisms

The cleavage of the MOM ether proceeds readily in the presence of Brønsted or Lewis acids. wikipedia.org The general mechanism for this acid-catalyzed hydrolysis involves the initial protonation of one of the ether oxygens. Protonation of the methoxy (B1213986) oxygen is more productive, as it is followed by the elimination of methanol (B129727) (a stable leaving group) to generate a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by a nucleophile, typically water present in the reaction medium. The resulting hemiacetal is unstable and rapidly decomposes to yield the deprotected phenol (B47542), formaldehyde (B43269), and methanol. masterorganicchemistry.commasterorganicchemistry.com

A wide array of acidic reagents can be utilized to effect this transformation, with the choice of catalyst often depending on the sensitivity of other functional groups within the molecule.

| Catalyst Type | Reagent Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) | Aqueous or alcoholic solvent, heat may be required. adichemistry.comingentaconnect.com |

| Lewis Acids | Boron tribromide (BBr₃), Zinc bromide (ZnBr₂), Aluminum chloride (AlCl₃) | Aprotic solvent (e.g., CH₂Cl₂), often at low temperatures. ingentaconnect.com |

| Heterogeneous Catalysts | Montmorillonite K10 clay, Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) | Suspension in an organic solvent, allows for easy catalyst removal. ingentaconnect.com |

Cleavage under Neutral or Basic Conditions

While MOM ethers are generally stable under basic conditions (pH 4-12), several methods have been developed for their cleavage under non-acidic or specialized conditions, enhancing their versatility in the presence of acid-labile functional groups. adichemistry.com

One such method involves the use of a Lewis acid in conjunction with a soft nucleophile. For instance, a mixture of zinc bromide (ZnBr₂) and propanethiol (n-PrSH) in dichloromethane (B109758) can rapidly and selectively deprotect MOM ethers. researchgate.netthieme-connect.com The proposed mechanism involves coordination of the zinc(II) ion to the ether oxygen, which activates the group towards nucleophilic attack by the thiol. thieme-connect.com Another approach for aromatic MOM ethers utilizes trialkylsilyl triflates (like TMSOTf) with 2,2′-bipyridyl, which proceeds through the formation of an intermediate silyl (B83357) ether that is subsequently hydrolyzed. nih.gov Additionally, systems like iodotrimethylsilane (B154268) can cleave ethers under essentially neutral conditions. nih.gov

| Reagent System | Typical Conditions | Key Feature |

|---|---|---|

| ZnBr₂ / n-PrSH | CH₂Cl₂, 0 °C to room temperature | Rapid and selective cleavage via Lewis acid activation. researchgate.netthieme-connect.com |

| TMSOTf / 2,2'-Bipyridyl | CH₃CN, room temperature, followed by H₂O | Mild, non-acidic conditions suitable for aromatic MOM ethers. nih.gov |

| CeCl₃·7H₂O | Refluxing acetonitrile | Mild and neutral conditions, effective for the related MEM ethers. acs.org |

| Iodotrimethylsilane (TMSI) | Aprotic solvent | Cleavage under neutral conditions. nih.gov |

Reactions Involving the Ester Moiety

The ethyl ester group of Ethyl 2-(methoxymethoxy)-6-methylbenzoate is a classic carboxylic acid derivative that undergoes nucleophilic acyl substitution reactions. libretexts.org These transformations allow for the conversion of the ester into a variety of other functional groups.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol, a reaction that can be catalyzed by either an acid or a base. wikipedia.orglibretexts.org In the context of this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst will replace the ethyl group with the new alkyl group (R'), releasing ethanol (B145695) as a byproduct. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess or as the solvent. libretexts.org

Acid-Catalyzed Mechanism : The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the new alcohol (R'-OH). A series of proton transfer steps is followed by the elimination of ethanol to yield the new ester. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Mechanism : A strong base, typically an alkoxide (R'-O⁻), directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses by expelling the ethoxide leaving group (EtO⁻) to generate the final product. wikipedia.orgmasterorganicchemistry.com

Reduction to Alcohol Derivatives

Esters can be reduced to primary alcohols using powerful hydride-donating reagents. commonorganicchemistry.com For this compound, this transformation converts the ethyl ester group into a hydroxymethyl group, yielding (2-(methoxymethoxy)-6-methylphenyl)methanol.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. commonorganicchemistry.com The mechanism involves two distinct hydride transfer steps. First, a hydride ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide ion as a leaving group to form an intermediate aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, producing an alkoxide intermediate. A final aqueous or acidic workup step protonates the alkoxide to give the primary alcohol product. orgosolver.comchemistrysteps.com

| Reducing Agent | Reactivity with Esters | Typical Solvents |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | High (standard reagent) | Ethers (e.g., Diethyl ether, THF) |

| Diisobutylaluminum hydride (DIBAL-H) | High (can sometimes be stopped at the aldehyde stage at low temp.) | Hydrocarbons (e.g., Toluene, Hexane), Ethers commonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Very low to none | Alcohols (e.g., MeOH, EtOH) commonorganicchemistry.com |

| Borane-dimethyl sulfide (B99878) (BH₃-SMe₂) | Moderate (slower for aromatic esters) | THF, often requires reflux commonorganicchemistry.com |

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis and transesterification, the ester moiety can react with a range of other nucleophiles. The general mechanism follows an addition-elimination pathway where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then expels the ethoxide leaving group to form the new carbonyl compound. libretexts.orgmasterorganicchemistry.com

Aminolysis : Reaction with ammonia (B1221849) or a primary/secondary amine yields the corresponding amide. This reaction typically requires heating as amines are less nucleophilic than alkoxides. The product would be 2-(methoxymethoxy)-6-methylbenzamide or its N-substituted derivatives.

Reaction with Organometallic Reagents : Grignard reagents (R'MgX) react with the ester to produce tertiary alcohols. The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl, and ethoxide is eliminated to form an intermediate ketone. This ketone is highly reactive towards the Grignard reagent and immediately reacts with a second equivalent to form a magnesium alkoxide, which upon acidic workup yields a tertiary alcohol.

Aromatic Ring Functionalization and Reactivity of this compound

The aromatic core of this compound, a polysubstituted benzene (B151609) derivative, exhibits a nuanced reactivity profile shaped by the electronic and steric interplay of its substituents: the ethyl ester, the methoxymethoxy (MOM) ether, and the methyl group. These groups collectively influence the regioselectivity and feasibility of various aromatic functionalization reactions.

Electrophilic Aromatic Substitution Patterns (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly governed by the directing effects of the existing substituents and by steric hindrance. The methoxymethoxy group is a strong activating group and an ortho, para-director due to the lone pair of electrons on the oxygen atom, which can be donated to the ring by resonance. The methyl group is a weaker activating group, also directing incoming electrophiles to the ortho and para positions. Conversely, the ethyl ester group is a deactivating group and a meta-director.

The cumulative effect of these substituents, along with significant steric congestion around the 2, 6-positions, dictates the likely positions for electrophilic attack. The positions ortho to the powerful MOM-ether directing group (positions 1 and 3) are already substituted. Therefore, the primary site for electrophilic attack would be the position para to the MOM ether (position 4). This position is also meta to the deactivating ester group, which is electronically favorable.

Halogenation: The introduction of a halogen, such as bromine or chlorine, onto the aromatic ring would be expected to occur at the C-4 position. The reaction would typically proceed in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, which polarizes the halogen molecule to generate a potent electrophile. libretexts.org

Nitration: Similarly, nitration, typically carried out with a mixture of concentrated nitric and sulfuric acids, would be expected to yield predominantly the 4-nitro derivative. nih.gov The nitronium ion (NO₂⁺), the active electrophile, will preferentially attack the electron-rich C-4 position. acs.org The deactivating nature of the ester group makes the reaction less facile than on a more activated aromatic ring, potentially requiring carefully controlled reaction conditions to avoid side reactions. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Outcome |

| 3 | ortho to MOM (activating), ortho to methyl (activating), meta to ester (deactivating) | High | Substitution highly unlikely |

| 4 | para to MOM (activating), meta to methyl, meta to ester (deactivating) | Low | Major product |

| 5 | meta to MOM, para to methyl (activating), ortho to ester (deactivating) | Moderate | Minor product possible |

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, the methoxymethoxy (MOM) group can serve as an effective DMG. The oxygen atoms of the MOM group can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing deprotonation to an adjacent ortho position. nih.govbaranlab.org

The two ortho positions relative to the MOM group are C-1 and C-3. The C-1 position is already substituted with the ethyl ester group. The C-3 position, however, bears a proton that can be abstracted. Despite the steric hindrance from the adjacent methyl group at C-6, the powerful directing effect of the MOM ether can facilitate lithiation at C-3. The reaction is typically carried out at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.net

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a new substituent at the C-3 position. This two-step sequence allows for the synthesis of a wide range of 1,2,3,5-tetrasubstituted benzene derivatives that would be difficult to access through classical electrophilic aromatic substitution.

Table 2: Examples of Electrophilic Quenching Following Directed ortho-Lithiation

| Electrophile | Reagent Example | Introduced Substituent |

| Alkyl halides | Methyl iodide (CH₃I) | -CH₃ |

| Carbonyl compounds | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Carbon dioxide | CO₂ (gas) | -COOH |

| Silyl halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ |

| Halogen sources | Hexachloroethane (C₂Cl₆) | -Cl |

The mechanism of DoM is thought to involve the formation of a pre-lithiation complex where the organolithium reagent coordinates to the heteroatom of the DMG. nih.gov This proximity effect facilitates the abstraction of the ortho-proton, leading to the formation of the thermodynamically stable aryllithium species. nih.govcore.ac.uk

Radical Reactions at the Methyl Group

The methyl group at the C-6 position is benzylic and is therefore susceptible to free radical reactions, most notably benzylic bromination. This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat. chemistrysteps.com

The reaction proceeds via a free radical chain mechanism:

Initiation: Homolytic cleavage of the initiator generates radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by delocalization of the unpaired electron into the aromatic ring. The HBr then reacts with NBS to generate a molecule of bromine (Br₂). The benzylic radical then reacts with Br₂ to form the benzylic bromide and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for benzylic bromination over aromatic bromination is high under these conditions because the concentration of elemental bromine is kept low, thus disfavoring electrophilic aromatic substitution. masterorganicchemistry.com The primary product of this reaction would be ethyl 2-(bromomethyl)-6-(methoxymethoxy)benzoate. This product is a valuable synthetic intermediate, as the benzylic bromide can be readily displaced by a variety of nucleophiles or used in the formation of organometallic reagents. The benzylic bromide of the related compound, ethyl 4-methylbenzoate, is a known intermediate in pharmaceutical synthesis. google.comgoogle.com

Cycloaddition and Cascade Reactions Involving this compound Analogs

While this compound itself is not primed for typical cycloaddition reactions, its derivatives can be envisioned as participants in such transformations. For instance, conversion of the ethyl ester to a nitrile group would yield 2-(methoxymethoxy)-6-methylbenzonitrile. Benzonitrile (B105546) and its derivatives are known to undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides and nitrile oxides to form five-membered heterocyclic rings. researchgate.netmdpi.com

For example, the reaction of a 2,6-disubstituted benzonitrile analog with sodium azide (B81097) could lead to the formation of a tetrazole ring, a common structural motif in medicinal chemistry. researchgate.net Similarly, reaction with a nitrile oxide would produce a 1,2,4-oxadiazole. acs.org

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.orgbaranlab.org Analogs of this compound could be designed to undergo such sequences. For instance, the introduction of an appropriate side chain via ortho-lithiation could set the stage for a cascade cyclization. A suitably positioned nucleophile and electrophile within the same molecule could lead to the rapid assembly of complex polycyclic structures.

Mechanistic Investigations of Key Transformations

The key transformations of this compound and its analogs are governed by well-established mechanistic principles.

Mechanism of Directed ortho-Metalation: The mechanism of DoM has been the subject of considerable study. It is widely accepted that the reaction proceeds through a "complex-induced proximity effect" (CIPE). nih.govbaranlab.org The Lewis basic heteroatom of the directing group coordinates to the Lewis acidic lithium atom of the organolithium reagent. This brings the highly basic alkyl group of the organolithium into close proximity with the ortho-proton, facilitating its abstraction. Kinetic and spectroscopic studies have provided evidence for the formation of such pre-lithiation complexes. acs.orgresearchgate.net The stability of the resulting aryllithium is a key driving force for the reaction.

Mechanism of Benzylic Radical Bromination: The mechanism of benzylic bromination with NBS is a classic example of a free-radical chain reaction, as outlined in section 3.3.3. The key to the reaction's selectivity is the formation of a resonance-stabilized benzylic radical. chemistrysteps.comkhanacademy.org The stability of this intermediate is significantly greater than that of a simple alkyl radical, leading to the preferential abstraction of the benzylic hydrogen. The role of NBS is to provide a low, steady-state concentration of bromine, which favors the radical pathway over competing ionic reactions like electrophilic addition to the aromatic ring. chemistrysteps.com

Spectroscopic and Structural Elucidation of Ethyl 2 Methoxymethoxy 6 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Ethyl 2-(methoxymethoxy)-6-methylbenzoate is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of adjacent protons.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as a multiplet or as distinct doublet and triplet signals. The protons of the ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) group, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) group. The methoxymethyl (MOM) ether group will show a singlet for the methylene protons (-O-CH2-O-) and a singlet for the methyl protons (-O-CH3). Finally, the methyl group attached to the benzene ring will also appear as a singlet.

Based on analogous compounds like ethyl 2,6-dimethoxybenzoate, where the ethoxy group protons appear at approximately 4.40 ppm (quartet) and 1.38 ppm (triplet), similar shifts are expected for the ethyl group in the target molecule. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.0 - 7.4 | m | - | 3H |

| -O-CH2-O- | ~5.2 | s | - | 2H |

| -O-CH2-CH3 | ~4.3 | q | ~7.1 | 2H |

| -O-CH3 | ~3.5 | s | - | 3H |

| Ar-CH3 | ~2.3 | s | - | 3H |

| -O-CH2-CH3 | ~1.3 | t | ~7.1 | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. Aromatic carbons will resonate in the 120-140 ppm region. The carbon of the methylene group in the methoxymethyl ether is characteristically found around 90-100 ppm. The carbons of the ethyl group and the methyl groups will appear in the upfield region of the spectrum. For comparison, the carbonyl carbon in ethyl 2,6-dimethoxybenzoate is observed at 166.7 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| Ar-C (quaternary) | 130 - 158 |

| Ar-CH | 120 - 130 |

| -O-CH2-O- | ~95 |

| -O-CH2-CH3 | ~61 |

| -O-CH3 | ~56 |

| Ar-CH3 | ~20 |

| -O-CH2-CH3 | ~14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related structures.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. For example, the signal for the -O-CH2-CH3 protons in the ¹H NMR spectrum would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent absorption band is expected to be the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. The presence of C-O ether linkages will give rise to strong stretching vibrations in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Specifically, the C-O-C stretching of the ester and the two ether functionalities would be observable. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear just below 3000 cm⁻¹. In the related compound, ethyl 2,6-dimethoxybenzoate, the ester C=O stretch is observed at 1729 cm⁻¹, and aliphatic C-H stretches are seen at 2965 and 2843 cm⁻¹. mdpi.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Ester C=O | Stretch | 1720 - 1740 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Ether C-O | Stretch | 1000 - 1300 | Strong |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C12H16O4), the molecular ion peak [M]⁺ would be expected at m/z 224. Common fragmentation patterns for benzoate (B1203000) esters include the loss of the ethoxy group (-OCH2CH3), leading to a prominent acylium ion. The fragmentation of the methoxymethyl ether can also occur, leading to the loss of formaldehyde (B43269) (CH2O) or a methoxy (B1213986) group (-OCH3). The fragmentation pattern of ethyl benzoate typically shows a base peak corresponding to the loss of the ethoxy radical to form the stable phenylacylium ion (m/z 105). pharmacy180.com

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion |

| 224 | [M]⁺ (Molecular Ion) |

| 195 | [M - C2H5]⁺ |

| 179 | [M - OCH2CH3]⁺ |

| 165 | [M - OCH2CH3 - CH2]⁺ |

| 149 | [M - OCH2CH3 - CH2O]⁺ |

| 121 | [C6H4(CH3)CO]⁺ |

Note: Predicted fragmentation is based on established fragmentation patterns for esters and ethers.

X-ray Crystallography of Related Benzoate Esters for Conformational and Packing Analysis

While the specific crystal structure of this compound is not available, analysis of related benzoate esters via X-ray crystallography provides significant insight into the likely molecular conformation and intermolecular interactions that govern its solid-state structure. researchgate.netnih.govnih.gov

The conformation of benzoate esters is largely defined by the torsional angles between the plane of the benzene ring and the ester group. scispace.com For many substituted phenyl benzoates, the ester group tends to be nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from ortho-substituents, such as the methyl and methoxymethoxy groups in the target compound, can force the ester group out of the plane of the aromatic ring. scispace.com

Theoretical and experimental studies on substituted benzoates indicate that the barrier to rotation around the C(aryl)-C(ester) bond is relatively low, suggesting that these molecules can be quite flexible. scispace.com The specific values of torsional angles are a result of the balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation. In the solid state, the observed conformation is also heavily influenced by the energetic favorability of the crystal packing arrangement. nih.gov

| Torsional Angle | Description | Expected Influence |

| C(ring)-C(ring)-C(carbonyl)-O(ester) | Defines the twist of the carbonyl group relative to the benzene ring. | Expected to be non-zero due to steric hindrance from ortho-substituents. |

| C(ring)-C(carbonyl)-O(ester)-C(ethyl) | Defines the orientation of the ethyl group. | Typically adopts a conformation to minimize steric clash. |

| C(ring)-O-CH2-O-CH3 | Defines the conformation of the methoxymethyl group. | Flexible, with multiple low-energy conformations possible. |

This table describes the key torsional angles that determine the conformation of this compound and the expected impact of its substitution pattern.

The crystal packing of benzoate esters is directed by a variety of weak intermolecular interactions. nih.gov In the absence of strong hydrogen bond donors (like -OH or -NH), the packing is primarily governed by van der Waals forces and weaker hydrogen bonds such as C-H…O and C-H…π interactions. nih.govnih.gov

C-H…O Interactions: These interactions occur between C-H bonds (from the methyl, ethyl, or aromatic groups) acting as weak hydrogen bond donors and the oxygen atoms of the ester or ether groups acting as acceptors. These interactions are ubiquitous in organizing molecules in the solid state.

C-H…π Interactions: The electron-rich π-system of the benzene ring can act as a soft acceptor for hydrogen atoms from C-H bonds of neighboring molecules. rsc.org These interactions, where a C-H bond points towards the face of an aromatic ring, play a significant role in the stability of crystal structures and can influence the relative orientation of molecules. rsc.orgmdpi.com The stabilization energy from these interactions comes mostly from dispersion forces. rsc.org

Computational and Theoretical Studies on Ethyl 2 Methoxymethoxy 6 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For Ethyl 2-(methoxymethoxy)-6-methylbenzoate, these methods can provide a detailed picture of its electronic structure and potential chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Furthermore, DFT provides insights into the electronic structure, detailing the distribution of electrons within the molecule. This analysis can identify regions of high and low electron density, which are key to predicting how the molecule will interact with other chemical species. While specific data for the title compound is not available, studies on similar benzoate (B1203000) esters have successfully employed DFT to understand their structural and electronic characteristics. acs.orgnih.govmdpi.comresearchgate.netresearchgate.net

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a theoretical analysis would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized to identify the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

| Parameter | Predicted Significance for this compound |

| HOMO Energy | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | A key indicator of chemical reactivity and stability. |

Electrostatic Potential Surfaces and Reactivity Prediction

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map uses a color spectrum to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, an ESP map would highlight the electronegative oxygen atoms of the ester and methoxymethoxy groups as regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms and parts of the carbon framework would likely show a more positive potential. This visual representation of charge distribution provides a powerful predictive tool for understanding intermolecular interactions and chemical reactivity.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations model the movements and interactions of atoms and molecules, providing insights into conformational changes and the influence of the surrounding environment.

Conformational Analysis and Flexibility

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify its most stable conformers and the energy barriers between them. Understanding the conformational landscape is crucial, as different conformers can exhibit different chemical and physical properties. The flexibility of the ethyl and methoxymethoxy side chains would be a key focus of such an analysis.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be used to study this compound in different solvents, providing insights into how solvent polarity and hydrogen bonding capabilities affect its conformation and dynamics. For example, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar groups to the solvent molecules. These simulations can help predict the solubility and reactivity of the compound in various media.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. acs.orgnih.gov These theoretical calculations can provide valuable insights into the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound.

NMR Spectroscopy Predictions:

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org By optimizing the molecule's geometry at a specific level of theory and basis set (e.g., B3LYP/6-31G(d)), the magnetic shielding tensors for each nucleus can be calculated and subsequently converted to chemical shifts. acs.org

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the ethyl group protons, the methyl group protons, and the protons of the methoxymethyl ether group. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the substituent groups. The predicted chemical shifts are determined by the electronic environment of each nucleus, which is influenced by the electron-donating and electron-withdrawing effects of the various functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| Ethyl -CH₂- | 4.1 - 4.4 | 60 - 65 |

| Ethyl -CH₃ | 1.2 - 1.5 | 13 - 16 |

| Methyl -CH₃ | 2.2 - 2.5 | 18 - 22 |

| MOM -OCH₂O- | 5.2 - 5.5 | 94 - 98 |

| MOM -OCH₃ | 3.4 - 3.7 | 55 - 58 |

| Carbonyl C=O | - | 165 - 170 |

Note: These are estimated ranges based on computational studies of similar substituted benzoates and compounds containing a MOM ether. researchgate.netnih.gov

IR Spectroscopy Predictions:

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the various absorption bands observed in an experimental IR spectrum. ajchem-a.com For this compound, key predicted vibrational frequencies would include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically predicted in the range of 1720-1740 cm⁻¹.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether linkages, expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Vibrations of the benzene (B151609) ring, which would appear in the 1450-1600 cm⁻¹ region.

C-H Stretch: Signals for the aromatic and aliphatic C-H bonds, typically found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1720 - 1740 |

| C-O Stretch (Ester and Ether) | 1000 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Note: These predictions are based on DFT calculations performed on analogous benzoate esters. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational studies can be instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, two key areas for computational investigation would be the reactions involving the ester group and the cleavage of the methoxymethyl (MOM) ether.

Ester Group Reactivity:

Computational modeling of reactions such as hydrolysis or transesterification of the ethyl ester group would likely proceed through a tetrahedral intermediate. DFT calculations can be used to model the nucleophilic attack on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the ethoxy group. These studies would provide insights into the reaction kinetics and thermodynamics. Computational studies on the decarboxylative oxidation of benzoic acids have shown the importance of the substrate's adsorption state on the catalyst surface in determining the reaction pathway. nih.gov

Methoxymethyl (MOM) Ether Cleavage:

The MOM ether is a common protecting group for alcohols, and its cleavage is typically acid-catalyzed. adichemistry.com Computational studies can elucidate the mechanism of this deprotection. The reaction likely begins with the protonation of one of the ether oxygens. The subsequent steps could involve the formation of an oxonium ion and the release of formaldehyde (B43269) and methanol (B129727). thieme-connect.de

Different reaction pathways may be favored depending on the specific reagents and conditions. For instance, the use of trialkylsilyl triflates in combination with 2,2′-bipyridyl has been shown to proceed through a different mechanism for aromatic MOM ethers compared to aliphatic ones, involving the formation of a silyl (B83357) ether intermediate. acs.orgrsc.org Computational modeling could help to rationalize these observed differences in reactivity. Studies on the protection of thiols with MOM have suggested that the reaction can proceed via a radical pathway in addition to an SN2 route, depending on the Lewis acid used. researchgate.net

Applications in Complex Organic Synthesis and Materials Science Excluding Clinical

Ethyl 2-(methoxymethoxy)-6-methylbenzoate as a Key Intermediate in Natural Product Total Synthesis

The intricate structures of natural products often demand a strategic and stepwise synthetic approach. This compound serves as a crucial building block in the assembly of these complex molecules, particularly in the synthesis of polyketides and other aromatic natural products.

Precursor to Polyketides (e.g., 6-Deoxydihydrokalafungin, Actinorhodin)

This compound plays a pivotal role in the total synthesis of 6-deoxydihydrokalafungin (DDHK), a key biosynthetic intermediate of the dimeric benzoisochromanequinone antibiotic, actinorhodin. mdpi.comnih.gov Actinorhodin is an aromatic polyketide produced by the bacterium Streptomyces coelicolor. mdpi.com In the synthesis of DDHK, this compound is utilized in the early stages to construct the core structure of the molecule. mdpi.com The methoxymethoxy group serves as a protecting group for the phenolic hydroxyl, preventing it from reacting prematurely during the synthetic sequence. This allows for the selective modification of other parts of the molecule. Once the desired molecular framework is assembled, the methoxymethoxy group can be removed to reveal the free hydroxyl group, a critical step in reaching the final natural product. The successful synthesis of DDHK from intermediates including this compound provides access to a key precursor in the biosynthetic pathway of actinorhodin, enabling further studies of its biological activity and mechanism of action. mdpi.comnih.gov

Building Block for Aromatic Natural Products

Beyond its application in polyketide synthesis, the structural motif of this compound makes it a valuable precursor for a variety of other aromatic natural products. The substituted benzene (B151609) ring is a common feature in many biologically active compounds. nih.gov Synthetic strategies can leverage the existing functionality of this benzoate (B1203000) derivative to introduce further chemical complexity and build the core structures of diverse natural products. The ability to manipulate the ester and the protected hydroxyl group independently provides chemists with a versatile platform for convergent synthesis, where different fragments of a target molecule are synthesized separately before being joined together.

Role in the Synthesis of Fine Chemicals and Agrochemical Intermediates

The utility of this compound extends to the synthesis of valuable fine chemicals and intermediates for the agrochemical industry. Benzoate derivatives are recognized as important components in the production of various commercial products. mdpi.com

A closely related compound, 2-methoxy-6-methylbenzoic acid, serves as a key synthetic intermediate for the fungicide metrafenone. google.com This highlights the importance of the substituted benzoate scaffold in the development of modern agrochemicals. The functional groups present in this compound offer multiple reaction sites for the construction of complex molecules with desired biological activities for crop protection. The development of slow-release formulations for pesticides, such as those containing emamectin-benzoate, demonstrates the ongoing innovation in this field to enhance efficacy and environmental safety.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. Benzo-fused heterocycles, in particular, are common structural motifs in many pharmaceuticals and functional materials. nih.gov While direct examples of this compound in the synthesis of novel heterocycles are not extensively documented, ester derivatives of benzoic acid are known precursors for various heterocyclic systems. mdpi.comresearchgate.net For instance, substituted benzoates can be transformed into benzothiazoles and benzoxazoles, which are classes of heterocyclic compounds with a broad spectrum of biological activities. nih.govacs.org The reactivity of the ester group and the potential for reactions involving the aromatic ring make benzoate derivatives versatile starting materials for the construction of these complex ring systems.

Utilization as a Protecting Group in Multi-Step Syntheses

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary blocking is achieved using a "protecting group". total-synthesis.comadichemistry.comwikipedia.org The methoxymethoxy (MOM) group in this compound serves precisely this purpose.

The MOM group is a widely used protecting group for hydroxyl (-OH) functions due to its stability under a variety of reaction conditions, including those that are strongly basic or weakly acidic. total-synthesis.comnih.gov It is typically introduced by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a base. adichemistry.comwikipedia.org This protection strategy is crucial in the synthesis of molecules like 6-Deoxydihydrokalafungin, where other parts of the molecule need to be modified without affecting the phenolic hydroxyl group. mdpi.com Once the necessary transformations are complete, the MOM group can be readily removed, typically under acidic conditions, to regenerate the original hydroxyl group. total-synthesis.comadichemistry.com The strategic use of the MOM protecting group in this compound exemplifies the importance of this chemical tool in achieving the selective and efficient synthesis of complex target molecules.

| Protecting Group | Abbreviation | Common Reagent for Introduction | Common Conditions for Removal |

| Methoxymethyl | MOM | Chloromethyl methyl ether (MOMCl) | Acidic conditions (e.g., HCl) |

Applications in Polymer Chemistry and Advanced Materials Development

Benzoate esters have found applications in the field of polymer chemistry and materials science, where they can be used as plasticizers, monomers, or components of liquid crystals. mdpi.comresearchgate.net While specific applications of this compound in this area are not widely reported, the general properties of benzoate derivatives suggest potential utility. For example, benzoate esters are known to be incorporated into polymer chains to modify their physical properties. mdpi.com Furthermore, the rigid aromatic core of the benzoate structure is a common feature in liquid crystalline materials, which have applications in displays and other optical technologies. The potential for this compound to be functionalized at multiple sites could allow for its incorporation into novel polymers or advanced materials with tailored properties.

Future Research Directions and Perspectives on Ethyl 2 Methoxymethoxy 6 Methylbenzoate

Exploration of Asymmetric Synthesis Methodologies

The development of stereoselective synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. While specific asymmetric syntheses for Ethyl 2-(methoxymethoxy)-6-methylbenzoate are not extensively documented, several established strategies could be explored. Future research could focus on the introduction of chirality through enzymatic reactions, which offer high enantioselectivity under mild conditions. nih.gov

Potential enzymatic strategies could include:

Kinetic Resolution: Employing lipases or esterases to selectively hydrolyze a racemic mixture of a precursor, thereby isolating one enantiomer.

Asymmetric Reduction: Utilizing ketoreductases to reduce a prochiral ketone precursor to a chiral alcohol, which can then be converted to the target compound.

Another promising avenue is the use of chiral organocatalysts. Bifunctional catalysts, such as those based on thiourea (B124793) or quinidine (B1679956), have proven effective in a variety of asymmetric transformations and could potentially be adapted for the synthesis of chiral derivatives of this compound. researchgate.netnih.gov Research in this area would involve designing appropriate substrates and optimizing reaction conditions to achieve high yields and enantioselectivities.

| Methodology | Potential Catalyst/Enzyme | Key Advantage |

| Enzymatic Kinetic Resolution | Lipase, Esterase | High enantioselectivity, mild reaction conditions |

| Asymmetric Reduction | Ketoreductase | Access to chiral alcohol precursors |

| Organocatalysis | Chiral thioureas, quinidine derivatives | Metal-free catalysis, broad substrate scope |

Development of Greener Synthetic Routes and Sustainable Catalytic Systems

The principles of green chemistry are increasingly integral to the development of new synthetic processes. Future research on this compound should aim to develop more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net

Key areas for investigation include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring cycloaddition reactions or other concerted processes.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources.

Catalysis: Replacing stoichiometric reagents with catalytic alternatives. This includes the use of biocatalysts, as mentioned previously, as well as heterogeneous catalysts that can be easily recovered and reused. For instance, solid acid catalysts could be explored for the esterification step, replacing traditional mineral acids.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel, would also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage.

Investigation of Novel Transformations and Derivatizations

The functional groups present in this compound, namely the ester, the methoxymethyl (MOM) ether, and the aromatic ring, offer multiple sites for further chemical modification. Future research should explore novel transformations and derivatizations to expand the synthetic utility of this compound.

Potential transformations include:

Selective Deprotection: Developing mild and selective methods for the cleavage of the MOM ether to reveal the corresponding phenol (B47542), which can then be used in a variety of subsequent reactions.

Ortho-Functionalization: Investigating directed metalation-substitution reactions to introduce additional functional groups onto the aromatic ring. The existing substituents may offer regiocontrol in such transformations.

Ester Group Modification: Transforming the ethyl ester into other functional groups such as amides, carboxylic acids, or alcohols to access a wider range of derivatives.

These derivatizations could lead to the synthesis of novel compounds with interesting structural and electronic properties, potentially finding applications in materials science or as intermediates in the synthesis of more complex molecules.

Advanced Characterization Techniques for Enhanced Structural Insight

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and interactions. While standard techniques like NMR and mass spectrometry are essential, future research could employ more advanced characterization methods.

Single-crystal X-ray diffraction, for example, can provide unambiguous determination of the solid-state structure. mdpi.comresearchgate.net This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions. For analogous compounds like ethyl 2,6-dimethoxybenzoate, X-ray crystallography has been used to confirm the molecular structure and study crystal packing. mdpi.comresearchgate.net

In addition to solid-state analysis, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the solution-phase conformation and the spatial relationships between different parts of the molecule. Computational modeling, including Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the electronic structure and preferred conformations.

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing |

| Advanced NMR (e.g., NOE) | Solution-phase conformation and intermolecular distances |

| Computational Modeling (DFT) | Electronic structure, conformational analysis, and reactivity prediction |

Application in New Chemical Entity (NCE) Synthesis (non-pharmaceutical focus)

While excluding pharmaceutical applications, this compound and its derivatives have potential as building blocks in the synthesis of a variety of non-pharmaceutical new chemical entities (NCEs).

Potential areas of application include:

Agrochemicals: The substituted benzoate (B1203000) scaffold is found in some herbicides and fungicides. Derivatization of this compound could lead to new agrochemically active compounds.

Polymers and Materials Science: Ester derivatives can be used as monomers or additives in polymerization processes. researchgate.net The specific substitution pattern of this compound could impart unique properties to resulting polymers, such as altered thermal stability or solubility.

Flavors and Fragrances: Substituted aromatic esters are often used in the flavor and fragrance industry. The structural features of this compound could be modified to create new fragrance compounds.

Future research in this area would involve the synthesis of a library of derivatives and the evaluation of their properties in these different application areas.

Q & A

Q. Table 1: Synthetic Conditions for Methoxymethoxy Protection

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Reagent Ratio (MOMCl:Substrate) | 1.2:1 |

| Reaction Time | 4–6 hours |

| Solvent | Anhydrous DCM |

Q. Table 2: HPLC Method Validation

| Parameter | Specification |

|---|---|

| Retention Time | 8.2 ± 0.3 min |

| Linearity (R²) | ≥0.999 |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.